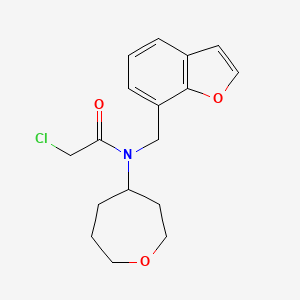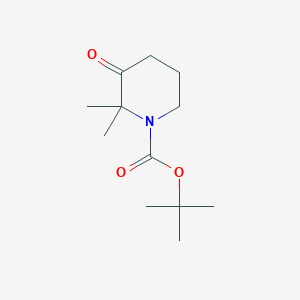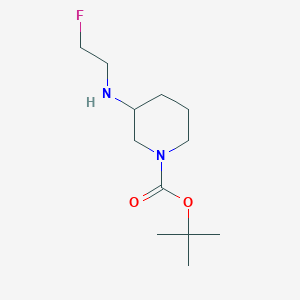
N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide, also known as Boc5, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide.
Biochemical and Physiological Effects:
Studies have shown that N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide can inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases. Further research is needed to fully understand the biochemical and physiological effects of N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide has been shown to have potential as a therapeutic agent for various diseases. However, the limitations of using N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several possible future directions for research on N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide. One direction is to further investigate its mechanism of action and potential therapeutic applications. Another direction is to explore its potential use as a drug delivery system. Additionally, future research could focus on improving the synthesis method of N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide to increase its yield and purity.
Synthesis Methods
The synthesis of N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide involves the reaction of 1-(bromomethyl)-4-methoxybenzene with 2-chloro-N-(oxepan-4-yl)acetamide in the presence of a palladium catalyst. The reaction yields N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide as a white solid. This method has been successfully replicated in various studies, and the purity of the synthesized N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide has been confirmed through spectroscopic analysis.
Scientific Research Applications
N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide has been studied for its potential applications in the treatment of various diseases. One study found that N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide has antitumor activity against human colon cancer cells by inducing apoptosis. Another study showed that N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide can inhibit the growth of human ovarian cancer cells. Additionally, N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide has been studied for its potential use as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
N-(1-benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c18-11-16(20)19(15-5-2-8-21-9-7-15)12-14-4-1-3-13-6-10-22-17(13)14/h1,3-4,6,10,15H,2,5,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJAIRCLJYRYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)N(CC2=CC=CC3=C2OC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzofuran-7-ylmethyl)-2-chloro-N-(oxepan-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2689777.png)
![2-(2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrimidin-4-yl)-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)
![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)
methanone](/img/structure/B2689780.png)
![methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2689781.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2689782.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2689783.png)



![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)


![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2689798.png)